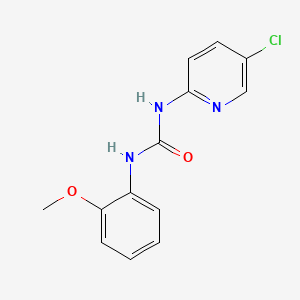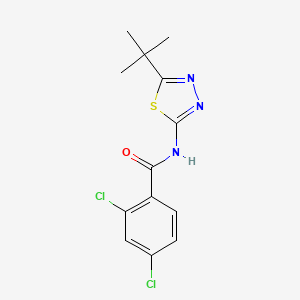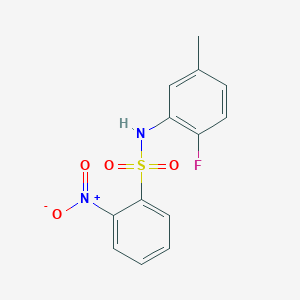
2-fluoro-N-(2-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 2-fluoro-N-(2-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide, involves strategic chemical reactions. For instance, the synthesis of certain benzamide derivatives has been reported through reactions between specific benzenamine compounds and substituted benzoyl chloride in the presence of toluene solvent at reflux temperature, yielding products in pure form characterized by spectral techniques such as 1H NMR, IR, mass, and elemental analysis (Patharia et al., 2020).
Molecular Structure Analysis
The determination of crystal structures through X-ray single-crystal diffraction is crucial for understanding the molecular arrangement and electronic configuration of benzamide compounds. For example, studies have reported the crystal structure of benzamide derivatives, providing detailed insights into their spatial arrangement, molecular bonding, and interactions (Li et al., 2008).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, highlighting their reactivity and potential for diverse chemical transformations. For instance, the Fries rearrangement, a pivotal reaction for benzamide derivatives, has been utilized for the synthesis of specific compounds under catalyst- and solvent-free conditions, showcasing the compounds' versatility in organic synthesis (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-14-6-5-12(26(23,24)21-7-9-25-10-8-21)11-13(14)17(22)20-16-4-2-1-3-15(16)19/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIOMPZESMYBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)

![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)



![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
